4-chloro-3-methoxy-N-methylbenzene-1-sulfonamide
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Overview
Description
Safety and Hazards
Mechanism of Action
Target of Action
It is known that sulfonamides generally inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
They competitively inhibit this enzyme, preventing the synthesis of dihydrofolic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to a deficiency of this essential vitamin and inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting the synthesis of folic acid in bacteria, sulfonamides prevent the production of necessary nucleotides for dna replication, thereby inhibiting bacterial growth .
Action Environment
Factors such as ph, temperature, and presence of other substances can affect the solubility, stability, and bioavailability of sulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with N-methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as hydroxide or amine.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic substitution: Products include 4-methoxy-N-methylbenzenesulfonamide derivatives.
Oxidation: Products include 4-chloro-3-methoxybenzenecarboxylic acid or aldehyde derivatives.
Reduction: Products include 4-chloro-3-methoxy-N-methylbenzeneamine.
Scientific Research Applications
4-chloro-3-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylbenzene-1-sulfonamide
- 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
- 4-chloro-3-methylbenzene-1-sulfonamide
Uniqueness
4-chloro-3-methoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
4-chloro-3-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-10-14(11,12)6-3-4-7(9)8(5-6)13-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYNEMJYLHKQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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